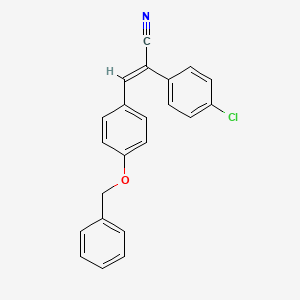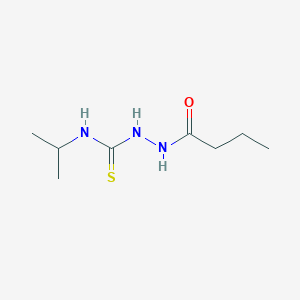![molecular formula C15H24N2OS B4626144 1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea](/img/structure/B4626144.png)
1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea
Overview
Description
1-Heptan-2-yl-3-[3-(methylsulfanyl)phenyl]urea is a useful research compound. Its molecular formula is C15H24N2OS and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea is 280.16093457 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
Urea derivatives have been extensively studied for their enzyme inhibitory properties. A study by Aksu et al. (2016) synthesized a series of ureas derived from phenethylamines and evaluated them for human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzyme inhibitory activities. These compounds showed significant inhibition, with Ki values in the range of 0.307–0.432 nM for hCA I and 0.149–0.278 nM for hCA II, indicating their potential in therapeutic applications related to enzyme dysregulation (Aksu et al., 2016).
Anticancer Investigations
Urea derivatives are also being explored for their anticancer properties. Purwanto et al. (2020) focused on the modification of urea structures to improve membrane penetration, crucial for enhancing pharmacological activity. Their synthesized compound, N-(phenylcarbamoyl)benzamide, showed higher cytotoxic effects against HeLa cell lines than hydroxyurea, indicating promising anticancer drug candidate potential (Purwanto et al., 2020).
Plant Biology and Morphogenesis
In the field of plant biology, urea derivatives have demonstrated cytokinin-like activity, which is vital for cell division and differentiation. Ricci and Bertoletti (2009) reviewed the history and biological activity of urea derivatives, highlighting their use in in vitro plant morphogenesis studies. Urea cytokinins, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), show activity often exceeding that of adenine compounds, offering a synthetic alternative to naturally occurring cytokinins in plant tissue culture (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-heptan-2-yl-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-4-5-6-8-12(2)16-15(18)17-13-9-7-10-14(11-13)19-3/h7,9-12H,4-6,8H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLBNQUDRIQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)

![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)

![N~4~-[4-BROMO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4626097.png)

![METHYL 3-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4626117.png)
![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B4626119.png)
![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)
![1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4626152.png)
![N-[(2-chlorophenyl)methyl]cyclobutanecarboxamide](/img/structure/B4626157.png)
![(5E)-1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4626164.png)

